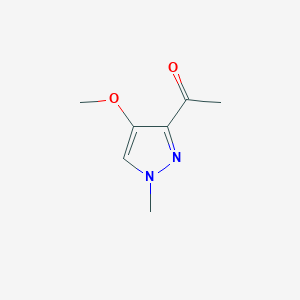
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophenyl group and an ethoxybenzamide moiety.
作用机制
Target of Action
The primary target of the compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. These channels play a crucial role in various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of this compound include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of cell excitability through the activation of GIRK channels . This can lead to changes in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
生化分析
Biochemical Properties
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with G protein-gated inwardly-rectifying potassium channels (GIRK), particularly the GIRK1/2 subtype . These interactions are crucial for modulating cellular excitability and signaling pathways. The nature of these interactions involves the binding of the compound to the GIRK channels, leading to their activation and subsequent modulation of potassium ion flow across the cell membrane.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of GIRK channels by this compound can lead to hyperpolarization of the cell membrane, thereby reducing neuronal excitability . Additionally, it can affect gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the GIRK channels, leading to their activation and subsequent modulation of potassium ion flow . This activation results in hyperpolarization of the cell membrane, which can inhibit the firing of action potentials in neurons. Furthermore, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits good metabolic stability, which allows for sustained activation of GIRK channels over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels, leading to the desired biochemical and cellular effects . At higher doses, the compound may exhibit toxic or adverse effects, such as excessive hyperpolarization of the cell membrane, which can impair normal cellular function. Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolic stability is attributed to its resistance to enzymatic degradation, which allows for sustained activation of GIRK channels . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules, such as GIRK channels, and modulate their activity effectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with a suitable amine derivative of 1,1-dioxidotetrahydrothiophene. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
化学反应分析
Types of Reactions
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups .
科学研究应用
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the modulation of specific biochemical pathways.
Medicine: Research has indicated its potential use in developing new therapeutic agents, especially those targeting specific molecular pathways.
Industry: The compound’s unique properties make it suitable for applications in materials science and electronics, such as in the development of advanced materials and electronic components.
相似化合物的比较
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar dioxidotetrahydrothiophenyl group but differ in their additional functional groups and overall structure.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: This compound is similar but has a methoxy group instead of an ethoxy group.
Uniqueness
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the development of new materials and therapeutic agents .
属性
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-19-13-6-4-3-5-12(13)14(16)15-9-11-7-8-20(17,18)10-11/h3-6,11H,2,7-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWZCHCDHHTGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2600403.png)


![N-[(1-Methoxy-4-methylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2600406.png)

![N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2600409.png)


![2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600413.png)

![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)


![{[4-(2-methylphenyl)oxan-4-yl]methyl}[(1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2600423.png)
